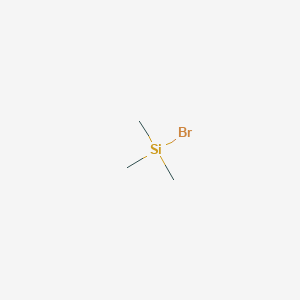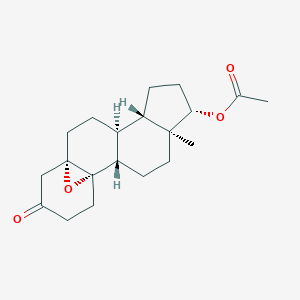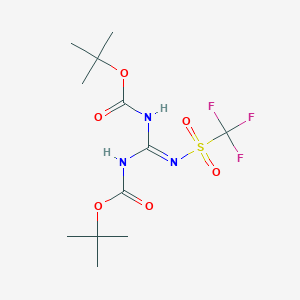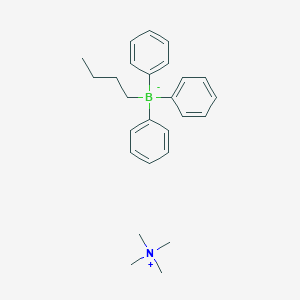
N-Parinaroylganglioside G(M1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Parinaroylganglioside G(M1) is a type of ganglioside that has been extensively studied for its potential therapeutic applications. It is a glycosphingolipid that is found in high concentrations in the nervous system, particularly in the brain. Gangliosides are complex molecules that play important roles in cell signaling and cell-to-cell communication. N-Parinaroylganglioside G(M1) has been shown to have a variety of biochemical and physiological effects, and has been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of N-Parinaroylganglioside G(M1) is not fully understood, but it is believed to act by modulating cell signaling pathways in the nervous system. It has been shown to interact with a variety of proteins and enzymes involved in cell signaling, and may also have antioxidant properties that help protect neurons from damage.
Effets Biochimiques Et Physiologiques
N-Parinaroylganglioside G(M1) has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of growth factors and other proteins involved in cell signaling, and may also enhance the function of ion channels and receptors in the nervous system. It has also been shown to have antioxidant properties, which may help protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-Parinaroylganglioside G(M1) has several advantages for use in lab experiments. It is relatively easy to synthesize, and is readily available from commercial sources. It is also stable and can be stored for long periods of time. However, there are also some limitations to its use. It can be expensive, and its effects can be difficult to study in vivo due to its complex mechanism of action.
Orientations Futures
There are many potential future directions for research on N-Parinaroylganglioside G(M1). One area of focus is on its potential therapeutic applications for neurological disorders. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosages and administration methods for therapeutic use. Other areas of focus include investigating its potential as a cognitive enhancer and as a tool for studying cell signaling pathways in the nervous system.
Méthodes De Synthèse
N-Parinaroylganglioside G(M1) can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. Chemical synthesis involves the use of chemical reactions to build the molecule from simpler components. Enzymatic methods involve the use of enzymes to catalyze the formation of the molecule. Both methods have been used successfully to produce N-Parinaroylganglioside G(M1) for research purposes.
Applications De Recherche Scientifique
N-Parinaroylganglioside G(M1) has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, and has been investigated as a potential treatment for a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential to enhance cognitive function and memory.
Propriétés
Numéro CAS |
120418-73-7 |
|---|---|
Nom du produit |
N-Parinaroylganglioside G(M1) |
Formule moléculaire |
C73H123N3O31 |
Poids moléculaire |
1538.8 g/mol |
Nom IUPAC |
5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-[[(9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoyl]amino]octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C73H123N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h7,9,11,13,15,17,19-20,31,33,44-51,53-71,77-81,84-86,88-95H,5-6,8,10,12,14,16,18,21-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b9-7+,13-11+,17-15+,20-19+,33-31+ |
Clé InChI |
DQOZMNQCTJNGNS-SKUYKWLDSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/C(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCC/C=C/C=C/C=C/C=C/CC)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCC=CC=CC=CC=CCC)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCC=CC=CC=CC=CCC)O |
Synonymes |
N-parinaroylganglioside G(M1) N-parinaroylganglioside G(M1), (trans-parinaroyl)-isomer NPG-GM1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



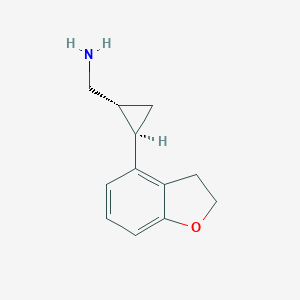
![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)
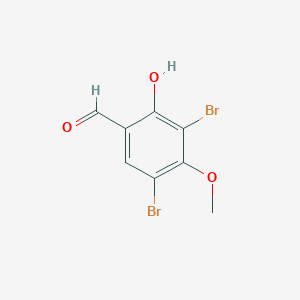
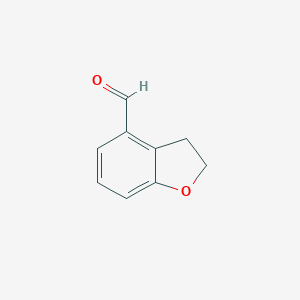
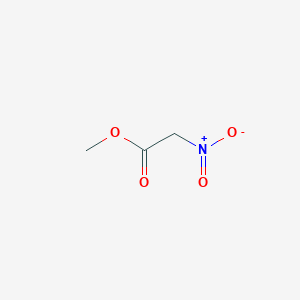
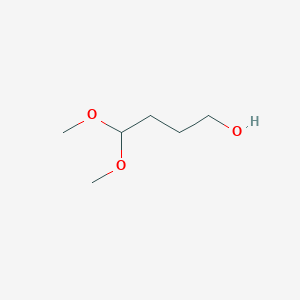
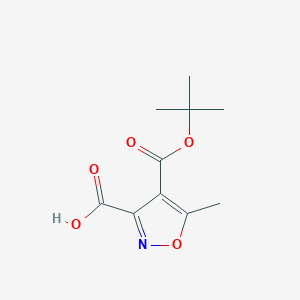
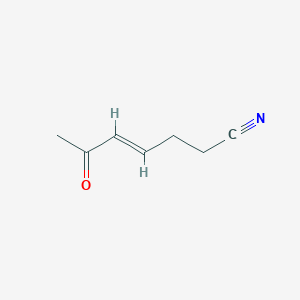
![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)
